molecular formula C9H12O3S B8032647 Ethyl 3-(4-hydroxythiophen-2-YL)propanoate

Ethyl 3-(4-hydroxythiophen-2-YL)propanoate

Cat. No.: B8032647
M. Wt: 200.26 g/mol
InChI Key: BHGQAMUFHMGAQE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is an organic compound with the molecular formula C9H12O3S It features a thiophene ring substituted with a hydroxy group at the 4-position and an ethyl ester group at the 3-position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.

    Step 1 - Hydroxylation: The thiophene ring is hydroxylated at the 4-position using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.

    Step 2 - Esterification: The hydroxylated thiophene is then subjected to esterification with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 3-(4-hydroxythiophen-2-YL)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products

    Oxidation: Formation of 4-oxo-thiophene derivatives.

    Reduction: Formation of 3-(4-hydroxythiophen-2-YL)propanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its hydroxy group allows for conjugation with biomolecules, facilitating the study of drug interactions and metabolic pathways.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a precursor to drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Ethyl 3-(4-hydroxythiophen-2-YL)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxythiophen-2-YL)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl 3-(4-aminothiophen-2-YL)propanoate: Contains an amino group, offering different reactivity and biological activity.

    Ethyl 3-(4-chlorothiophen-2-YL)propanoate:

Uniqueness

Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is unique due to its hydroxy group, which provides specific reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific interactions, such as in drug design and material science.

Properties

IUPAC Name

ethyl 3-(4-hydroxythiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQAMUFHMGAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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